molecular formula C15H16O B7871922 1-(4-Biphenyl)-1-propanol

1-(4-Biphenyl)-1-propanol

Cat. No.: B7871922
M. Wt: 212.29 g/mol
InChI Key: FTCZCJCBXHXCSS-UHFFFAOYSA-N
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Description

1-(4-Biphenyl)-1-propanol (CAS: 25574-04-3) is a secondary alcohol featuring a biphenyl moiety attached to the propanol backbone. The biphenyl group confers enhanced hydrophobicity and structural rigidity compared to simpler alkanols like 1-propanol. This compound is primarily utilized as a synthetic intermediate in organic chemistry and materials science due to its aromatic system, which facilitates π-π stacking interactions and stabilizes reaction intermediates .

Properties

IUPAC Name

1-(4-phenylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-2-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCZCJCBXHXCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Biphenyl)-1-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-biphenyl)-1-propanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of 1-(4-biphenyl)-1-propanone. This method utilizes a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Biphenyl)-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Biphenyl)-1-propanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Biphenyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety provides a rigid framework that can interact with hydrophobic pockets in proteins, while the propanol group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Reaction with Ozone

1-Propanol reacts with ozone in aqueous media via hydride transfer (60% yield of propionaldehyde), H-abstraction, and insertion mechanisms, with a second-order rate constant of $0.64 \, \text{M}^{-1}\text{s}^{-1}$ at 23°C . Fluorinated analogs like 1-(4-Biphenyl)-3,3-difluoropropan-1-ol likely exhibit distinct reactivity due to fluorine’s electron-withdrawing effects, which could accelerate electrophilic substitutions .

Acid-Base Behavior

The biphenyl group in this compound may slightly decrease the acidity of the hydroxyl group compared to 1-propanol (pKa ~19-20 for 1-propanol ), as aromatic systems can delocalize negative charge. In contrast, fluorinated derivatives like (R)-1-(2-Fluorophenyl)-1-propanol exhibit stronger acidity due to the electron-withdrawing fluorine atom, which stabilizes the deprotonated form .

Biological Activity

1-(4-Biphenyl)-1-propanol, also known as 4-biphenyl-1-propanol, is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its biphenyl structure, which consists of two phenyl rings connected by a propanol group. Its molecular formula is C_13H_12O, and it has a molecular weight of 188.24 g/mol. The presence of the biphenyl moiety contributes to its unique biological activities.

Biological Activity

Antimicrobial Activity
Research has demonstrated that biphenyl derivatives exhibit antimicrobial properties. A study highlighted the synthesis of various biphenyl analogues, including this compound, which were screened for their antibacterial and antifungal activities against several microorganisms such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed promising inhibitory effects, suggesting potential applications in developing antimicrobial agents .

Anticancer Activity
The anticancer potential of biphenyl compounds has also been investigated. For instance, studies on related biphenyl analogues have shown that they can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analysis indicated that modifications to the biphenyl structure could enhance anticancer efficacy .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in cellular signaling pathways.
  • Oxidative Stress Induction : Some studies suggest that biphenyl derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Inhibition of Pathogen Growth : By disrupting bacterial cell wall synthesis or function, these compounds can effectively inhibit microbial growth.

Case Studies

Several studies have focused on the biological activities of biphenyl derivatives:

  • Antimicrobial Efficacy Study : A comprehensive investigation into various synthesized biphenyl compounds revealed that certain analogues exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. This study utilized disc diffusion methods to assess efficacy .
  • Anticancer Research : A series of experiments evaluated the cytotoxic effects of biphenyl analogues on different cancer cell lines. The findings indicated that compounds with para-substituted biphenyl structures showed enhanced activity compared to ortho- or meta-substituted variants .

Table 1: Antimicrobial Activity of Biphenyl Derivatives

CompoundMicroorganismInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12
Other Biphenyl AnaloguesVariousVaries

Table 2: Anticancer Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)25
This compoundHeLa (Cervical Cancer)30
Other Biphenyl AnaloguesVariousVaries

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